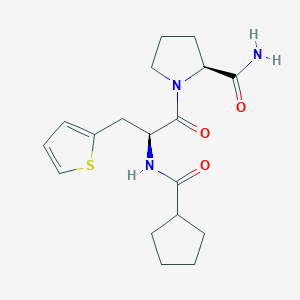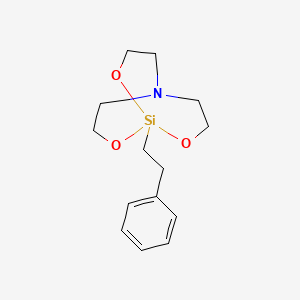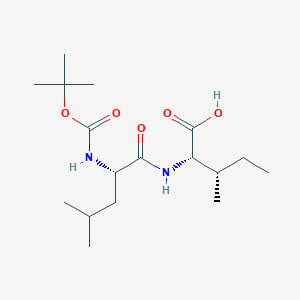
N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide is a complex organic compound that features a cyclopentanecarbonyl group, a thiophen-2-yl group, and a combination of L-alanyl and L-prolinamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide typically involves multiple steps, including the formation of the cyclopentanecarbonyl group and the incorporation of the thiophen-2-yl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Wissenschaftliche Forschungsanwendungen
N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and protein binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiophene derivatives and cyclopentanecarbonyl-containing molecules. Examples include:
- 2-Thiopheneacetic acid
- 2-Thiopheneacetyl chloride
- Benzo[b]thiophenes
Uniqueness
N-(Cyclopentanecarbonyl)-3-(thiophen-2-yl)-L-alanyl-L-prolinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and development .
Eigenschaften
CAS-Nummer |
65627-74-9 |
|---|---|
Molekularformel |
C18H25N3O3S |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-(cyclopentanecarbonylamino)-3-thiophen-2-ylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H25N3O3S/c19-16(22)15-8-3-9-21(15)18(24)14(11-13-7-4-10-25-13)20-17(23)12-5-1-2-6-12/h4,7,10,12,14-15H,1-3,5-6,8-9,11H2,(H2,19,22)(H,20,23)/t14-,15-/m0/s1 |
InChI-Schlüssel |
YFJRIUGYCKLROU-GJZGRUSLSA-N |
Isomerische SMILES |
C1CCC(C1)C(=O)N[C@@H](CC2=CC=CS2)C(=O)N3CCC[C@H]3C(=O)N |
Kanonische SMILES |
C1CCC(C1)C(=O)NC(CC2=CC=CS2)C(=O)N3CCCC3C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)


![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)

![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)


![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)




